Cas no 53342-17-9 ((4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,4a,8,9,10,10a,10b-octahydro-1H-benzo[f]chromen-1-one)
![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,4a,8,9,10,10a,10b-octahydro-1H-benzo[f]chromen-1-one structure](https://es.kuujia.com/scimg/cas/53342-17-9x500.png)
53342-17-9 structure
Nombre del producto:(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,4a,8,9,10,10a,10b-octahydro-1H-benzo[f]chromen-1-one
(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,4a,8,9,10,10a,10b-octahydro-1H-benzo[f]chromen-1-one Propiedades químicas y físicas
Nombre e identificación
-
- (4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,4a,8,9,10,10a,10b-octahydro-1H-benzo[f]chromen-1-one
- 2,3,4a,8,9,10,10aβ,10b-Octahydro-10α-hydroxy-4aβ,8β,10bβ-trimethyl-1H-naphtho[2,1-b]pyran-1-one
- AKOS040752626
- K8UT151V5M
- LL-N313zeta
- ll-N-313
- (4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one
- Q27282101
- UNII-K8UT151V5M
- LL-N 313
- (4aR-(4aalpha,8 alpha,10 beta,10balpha))-2,3,4a,8,9,10,10a,10b-Octahydro-10-hydroxy-4a,8,10b-trimethyl-1H-naphtho(2,1-b)pyran-1-one
- LL-N313 zeta
- CHEBI:222061
- 10-Hydroxy-4a,8,10b-trimethyl-2,3,4a,8,9,10,10a,10b-octahydro-1H-naphtho[2,1-b]pyran-1-one
- 1H-NAPHTHO(2,1-B)PYRAN-1-ONE, 2,3,4A,8,9,10,10A,10B-OCTAHYDRO-10-HYDROXY-4A,8,10B-TRIMETHYL-, (4AR,8S,10S,10AS,10BS)-
- DTXSID20967969
- (4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[]chromen-1-one
- 53342-17-9
- 2,3,4a,8,9,10,10abeta,10b-Octahydro-10alpha-hydroxy-4abeta,8beta,10bbeta-trimethyl-1H-naphtho[2,1-b]pyran-1-one
-
- Renchi: InChI=1S/C16H22O3/c1-10-8-11-4-6-15(2)16(3,13(18)5-7-19-15)14(11)12(17)9-10/h4,6,8,10,12,14,17H,5,7,9H2,1-3H3/t10-,12+,14-,15-,16+/m1/s1
- Clave inchi: SXHZNZFKZCCMFJ-PIVDIINCSA-N
- Sonrisas: CC1CC(C2C(=C1)C=CC3(C2(C(=O)CCO3)C)C)O
Atributos calculados
- Calidad precisa: 262.15696
- Masa isotópica única: 262.157
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 0
- Complejidad: 478
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.1
- Superficie del Polo topológico: 46.5Ų
Propiedades experimentales
- Denso: 1.16
- Punto de ebullición: 417.1°C at 760 mmHg
- Punto de inflamación: 152.5°C
- índice de refracción: 1.559
- PSA: 46.53
(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,4a,8,9,10,10a,10b-octahydro-1H-benzo[f]chromen-1-one Literatura relevante
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
53342-17-9 ((4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,4a,8,9,10,10a,10b-octahydro-1H-benzo[f]chromen-1-one) Productos relacionados
- 442650-03-5(2-chloro-3-1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl-6-methoxyquinoline)
- 1249211-83-3(N-ethyl-5-fluoropyridine-3-sulfonamide)
- 1545253-06-2(tert-butyl 3-fluoro-4-(methylamino)pyrrolidine-1-carboxylate)
- 2222512-15-2(1-[3-(Benzyloxy)-5-bromophenyl]piperidine)
- 873093-85-7(N-({1-3-(2-chlorophenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide)
- 425675-99-6(2-Benzofurancarboxylic acid, 6-bromo-2,3-dihydro-, methyl ester)
- 1213945-66-4((2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol)
- 2169517-55-7(3-{7-sulfanyl-3H-1,2,3triazolo4,5-dpyrimidin-3-yl}propane-1,2-diol)
- 40155-25-7(Methanone,(3-methoxy-2-pyrazinyl)-4-morpholinyl-)
- 2248289-13-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(3,4-dimethoxybenzenesulfonamido)propanoate)
Proveedores recomendados
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
